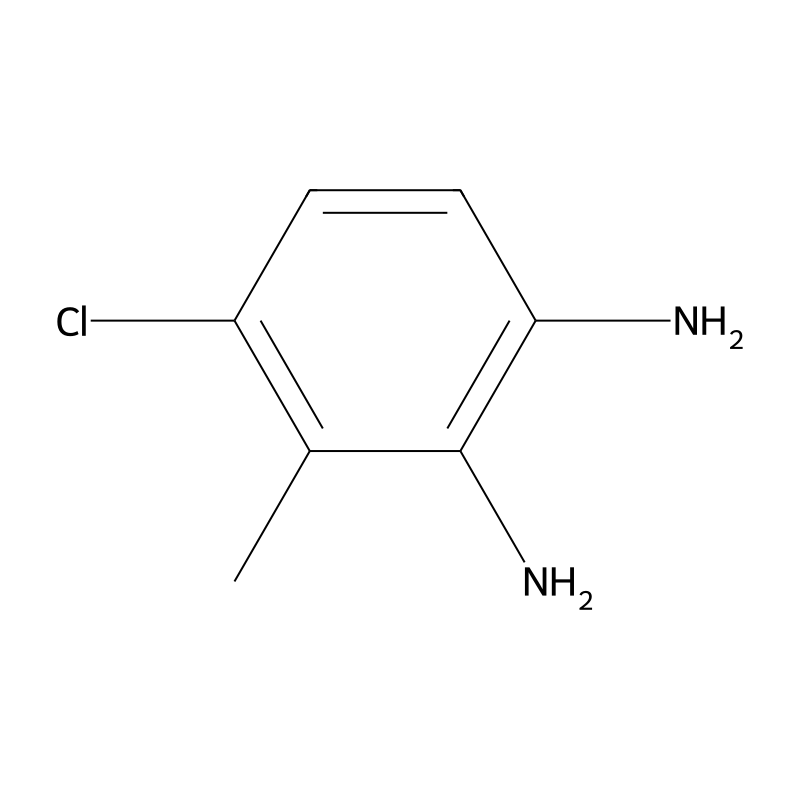4-Chloro-3-methylbenzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chlorination and Derivative Formation
Scientific Field: Organic Chemistry
Summary of Application: Chlorination of 4-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone.
Results or Outcomes: The chlorination process results in the formation of pentachloro ketone, which can undergo further transformations to produce various derivatives including hydroxy acids and methylated products.
Production of Chlorotoluenes
Scientific Field: Industrial Chemistry
Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the production of chlorotoluenes.
Methods of Application: A laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e. 2- and 4-aminotoluene).
Results or Outcomes: The outcome of this process is the production of 2- and 4-chlorotoluene.
Synthesis of Polysubstituted Benzenes
Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the synthesis of polysubstituted benzenes.
Results or Outcomes: The outcome of this process is the production of polysubstituted benzenes.
Synthesis of Dyes
Scientific Field: Dye Chemistry
Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the synthesis of diazo dyes.
Results or Outcomes: The outcome of this process is the production of diazo dyes.
4-Chloro-3-methylbenzene-1,2-diamine, also known as 4-chloro-3-methyl-1,2-benzenediamine, is an aromatic diamine with the molecular formula CHClN. The compound features a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and two amine groups (NH) at the 1 and 2 positions. Its structure can be represented by the InChI code: 1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H,1H .
This compound is typically encountered in its hydrochloride form, which enhances its solubility in water. The physical properties include a density of approximately 1.3 g/cm³ and a boiling point around 305.6 °C . Due to its chemical structure, it is expected to exhibit various chemical interactions and biological activities.
As mentioned earlier, the specific role or mechanism of action of 4-Chloro-3-methylbenzene-1,2-diamine in biological systems or its interaction with other compounds remains unknown due to a lack of dedicated research.
- Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for electrophilic substitution reactions on the aromatic ring.
- Acylation Reactions: The amine groups can react with acylating agents to form amides. For instance, treatment with acyl chlorides in the presence of base can yield bis-amides .
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines .
- Diazotization: The amine groups can be diazotized under acidic conditions, leading to further functionalization .
Research indicates that 4-chloro-3-methylbenzene-1,2-diamine exhibits biological activity that may influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and metabolic pathways in laboratory settings . The compound's interactions with cellular components suggest potential applications in pharmacology and biochemistry.
The synthesis of 4-chloro-3-methylbenzene-1,2-diamine can be achieved through several methods:
- Nitration followed by Reduction: Starting from toluene, nitration can introduce nitro groups, which are subsequently reduced to amines.
- Direct Amination: Chlorination of 3-methyl-aniline followed by amination can yield the desired product.
- Acylation followed by Reduction: Acylating derivatives of related compounds and reducing them can also produce this diamine.
Additionally, it has been utilized in the synthesis of Daridorexant, an FDA-approved drug, by reacting it with acyl chlorides in the presence of triethylamine .
4-Chloro-3-methylbenzene-1,2-diamine has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including Daridorexant .
- Material Science: Due to its properties as an aromatic diamine, it is explored for use in polymers and dyes.
- Chemical Research: It is used in studies involving molecular interactions and solvent effects due to its unique structure.
Studies have indicated that 4-chloro-3-methylbenzene-1,2-diamine interacts significantly with other substances. For example:
- Research on binary mixtures involving this compound highlighted its hydrogen bonding capabilities and hydrophobic interactions when mixed with various solvents .
- Its stability under specific conditions has been noted to influence its long-term effects on cellular functions .
Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylbenzene-1,2-diamine | Similar diamine structure without chlorine | Lacks halogen substituent affecting reactivity |
| 4-Chloroaniline | Chlorinated aniline without methyl group | Primarily used in dye synthesis |
| 2-Chloro-5-methylbenzenamine | Chlorinated at different position | Different biological activity profile |
These compounds illustrate variations in substituents that impact their chemical reactivity and biological activity. The unique combination of substituents on the benzene ring in 4-chloro-3-methylbenzene-1,2-diamine contributes to its distinct properties and applications compared to these similar compounds.








